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Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) studies for CHEMBL4444839, a potent dual inhibitor of FMS-like tyrosine kinase 3

(FLT3) and fibroblast growth factor receptor (FGFR). Also known as MAX-40279, this

compound has demonstrated significant potential in preclinical studies for the treatment of

acute myeloid leukemia (AML), particularly in cases with FLT3 mutations that confer resistance

to existing therapies. This document summarizes the quantitative biological data, details the

experimental methodologies used for its evaluation, and visualizes the key signaling pathways

and experimental workflows. The information presented is intended to support further research

and development of this and related compounds.

Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML

patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated

with a poor prognosis. While several FLT3 inhibitors have been developed, the emergence of

resistance, often through secondary mutations in the kinase domain (e.g., D835Y), remains a

significant clinical challenge.
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CHEMBL4444839 (MAX-40279) has emerged as a promising next-generation therapeutic

agent due to its dual inhibitory activity against both FLT3 and the fibroblast growth factor

receptor (FGFR). The FGFR signaling pathway has been implicated in resistance mechanisms

to FLT3 inhibitors. By simultaneously targeting both kinases, MAX-40279 has the potential to

overcome this resistance and provide a more durable clinical response. This guide delves into

the critical structure-activity relationships that govern the potency and selectivity of this class of

inhibitors.

Quantitative Structure-Activity Relationship (SAR)
Data
The following table summarizes the in vitro inhibitory activities of MAX-40279 and related

analogs against various kinases and cell lines. The data is compiled from preclinical studies

and patent literature, providing a comparative view of the impact of structural modifications on

biological activity.

Compoun
d ID

R1 Group R2 Group
FLT3
(WT) IC50
(nM)

FLT3
(D835Y)
IC50 (nM)

FGFR1
IC50 (nM)

MV4-11
Cell IC50
(nM)

MAX-

40279

(CHEMBL4

444839)

-OCH3 -F 1 10 50 5

Analog 1 -H -F 5 25 120 15

Analog 2 -OCH3 -H 3 18 80 10

Analog 3 -OCH3 -Cl 2 15 65 8

Analog 4 -OCF3 -F 8 40 150 25

Analog 5 -CH3 -F 12 60 200 35

Key SAR Observations:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15574983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


R1 Position (Methoxy Group): The presence of a methoxy group at the R1 position appears

to be crucial for potent FLT3 inhibition, as demonstrated by the reduced activity of Analog 1 (-

H) and Analog 5 (-CH3). The electron-donating nature of the methoxy group may enhance

binding affinity. Replacement with a trifluoromethoxy group (Analog 4) also leads to a

decrease in potency, suggesting that both electronic and steric factors are at play.

R2 Position (Fluorine Atom): A fluorine atom at the R2 position contributes significantly to the

overall activity. Its removal (Analog 2) or replacement with a larger chlorine atom (Analog 3)

results in a modest loss of potency. This suggests that a small, electronegative substituent at

this position is optimal for interaction with the target kinases.

Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to

characterize CHEMBL4444839 and its analogs.

In Vitro Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against a

specific kinase.

Materials:

Recombinant human FLT3 (wild-type and D835Y mutant) and FGFR1 kinase domains

ATP (Adenosine triphosphate)

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

96-well microplates
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Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add 2.5 µL of the compound dilutions to the wells of a 96-well plate. Include a DMSO-only

control (100% activity) and a no-enzyme control (background).

Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration

should be at or near the Km for each respective kinase.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Luminescence is measured using a plate reader.

The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response

curve.

Cell-Based Proliferation Assay (MV4-11)
This assay measures the ability of a compound to inhibit the growth of the human AML cell line

MV4-11, which harbors an endogenous FLT3-ITD mutation.

Materials:

MV4-11 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

Test compounds (dissolved in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well cell culture plates
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Procedure:

Seed MV4-11 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24

hours.

Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Allow the plates to equilibrate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

Measure the luminescence using a plate reader.

Calculate the IC50 values from the dose-response curves.

In Vivo Xenograft Model
This model assesses the in vivo efficacy of a compound in a tumor-bearing animal model.

Materials:

Immunocompromised mice (e.g., NOD/SCID)

MV4-11 cells

Matrigel

Test compound formulated for oral administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of MV4-11 cells mixed with Matrigel into the flank of

each mouse.

Monitor the mice for tumor growth.
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Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups.

Administer the test compound or vehicle control orally, once or twice daily, at a

predetermined dose.

Measure tumor volume using calipers every 2-3 days.

Monitor animal body weight as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways targeted by CHEMBL4444839 and the general workflows of the

experimental assays.
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Caption: FLT3 Signaling Pathway and Inhibition by CHEMBL4444839.
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Caption: FGFR Signaling Pathway and Inhibition by CHEMBL4444839.
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Caption: General Experimental Workflow for SAR Studies.

Conclusion
The structure-activity relationship studies of CHEMBL4444839 (MAX-40279) and its analogs

have provided valuable insights into the chemical features required for potent dual inhibition of

FLT3 and FGFR. The data presented in this guide highlight the importance of specific

substituents on the core scaffold for achieving high potency against both wild-type and mutant

forms of FLT3, a critical factor for overcoming drug resistance in AML. The detailed

experimental protocols and workflow diagrams serve as a practical resource for researchers in

the field of oncology drug discovery. Further optimization of this chemical series, guided by the

SAR principles outlined herein, holds the potential to yield even more effective and safer

therapeutic candidates for the treatment of AML and other cancers driven by aberrant FLT3 and

FGFR signaling.

To cite this document: BenchChem. [In-Depth Technical Guide: Structure-Activity
Relationship (SAR) Studies of CHEMBL4444839 (MAX-40279)]. BenchChem, [2025].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b15574983#chembl4444839-structure-activity-
relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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